molecular formula C28H35ClO13 B14271976 Gemmacolide D CAS No. 134915-01-8

Gemmacolide D

Cat. No.: B14271976
CAS No.: 134915-01-8
M. Wt: 615.0 g/mol
InChI Key: WWLRXQAHNLSCLG-VMOYHIIBSA-N
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Description

Gemmacolide D is a briarane-type diterpenoid isolated from marine gorgonians of the genus Dichotella and Junceella. Like other briaranes, it features a bicyclic carbon skeleton with multiple oxygenated functional groups, including lactone rings and acyl substitutions at key positions (e.g., C-2, C-12, C-14). These structural elements are critical to its bioactivity, particularly in antifouling (AF) and anti-inflammatory applications .

Properties

CAS No.

134915-01-8

Molecular Formula

C28H35ClO13

Molecular Weight

615.0 g/mol

IUPAC Name

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15S,16R)-2,14,15-triacetyloxy-8-chloro-3,16-dihydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-12-yl] acetate

InChI

InChI=1S/C28H35ClO13/c1-11-8-9-17(38-13(3)30)26(7)20(24(41-16(6)33)28(36)12(2)25(35)42-22(28)18(11)29)27(10-37-27)21(34)19(39-14(4)31)23(26)40-15(5)32/h8-9,12,17-24,34,36H,1,10H2,2-7H3/b9-8-/t12-,17-,18-,19-,20+,21+,22-,23-,24-,26+,27?,28-/m0/s1

InChI Key

WWLRXQAHNLSCLG-VMOYHIIBSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H](C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Gemmacolide D involves the extraction of the compound from the gorgonian coral Dichotella gemmacea. The process typically includes the following steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: Gemmacolide D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Gemmacolide D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Substituent Variations and Molecular Formulas

Gemmacolide derivatives differ primarily in acyl group substitutions (acetyl, isovaleryl, formyl) and hydroxylation patterns. The table below summarizes key structural distinctions and bioactivities:

Compound Source Molecular Formula Key Substituents Bioactivity (EC₅₀ or IC₅₀) References
Gemmacolide D Dichotella gemmacea Not explicitly provided<sup>†</sup> Inferred: Likely acetyl/isovaleryl groups at C-12/C-14 Data unavailable
Gemmacolide A (77) Junceella juncea Not provided Acetyl groups at C-12 and C-16 AF: 0.004–21.06 µg/mL
Gemmacolide B (76) Junceella juncea Not provided Isovaleryl at C-12, acetyl at C-14 AF: 0.004–21.06 µg/mL
Gemmacolide S (6) Dichotella gemmacea C₄₃H₆₀O₁₈ Isovaleryl substitution on glycoloyl group Anticancer activity<sup>‡</sup>
Gemmacolide AG (7) Marine gorgonian C₃₅H₄₆O₁₆Na Acetyl at C-12, isovaleryl at C-16 Not explicitly reported
Junceellolide D (78) Junceella juncea Not provided Multiple acetyl groups AF: 0.35 µg/mL

<sup>†</sup> Molecular formula inferred from structural trends in the Gemmacolide series (e.g., Gemmacolide S: C₄₃H₆₀O₁₈ ).
<sup>‡</sup> Bioactivity inferred from related compounds; exact targets require further study.

Impact of Substituents on Bioactivity

  • Antifouling (AF) Activity :

    • Gemmacolides A and B exhibit potent AF activity against Balanus amphitrite larvae (EC₅₀: 0.004–21.06 µg/mL), surpassing junceellolides (EC₅₀: 5.6–14.0 µM) . The presence of isovaleryl groups (e.g., Gemmacolide B) correlates with enhanced potency, likely due to increased lipophilicity and membrane interaction .
    • In contrast, acetyl-dominated analogs like Gemmacolide AG show reduced activity, suggesting that bulkier acyl groups optimize target binding .
  • Stereochemical Stability :

    • Absolute configurations of Gemmacolides (confirmed via X-ray crystallography and ECD/NMR) are conserved across the series, ensuring consistent stereochemical interactions in biological systems .

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